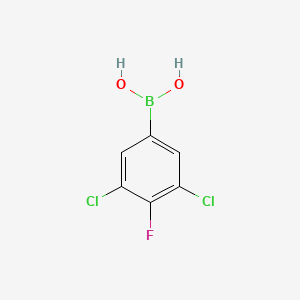

3,5-二氯-4-氟苯硼酸

描述

3,5-Dichloro-4-fluorophenylboronic acid is a chemical compound with the molecular formula C6H4BCl2FO2 and a molecular weight of 208.81 . It is typically stored in an inert atmosphere at room temperature .

Molecular Structure Analysis

The InChI code for 3,5-Dichloro-4-fluorophenylboronic acid is 1S/C6H4BCl2FO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H . This indicates the positions of the chlorine, fluorine, and boronic acid groups on the phenyl ring.Chemical Reactions Analysis

While specific chemical reactions involving 3,5-Dichloro-4-fluorophenylboronic acid are not mentioned in the search results, boronic acids are known to be involved in various types of coupling reactions, such as Suzuki-Miyaura coupling .Physical And Chemical Properties Analysis

3,5-Dichloro-4-fluorophenylboronic acid is a solid at room temperature . The exact values for its density, boiling point, and melting point are not available .科学研究应用

噻吩衍生物的合成

铃木交叉偶联反应使用各种芳基硼酸,包括3,5-二氯-4-氟苯硼酸,来合成噻吩衍生物。这些衍生物表现出有望用于溶血、生物膜抑制和抗血栓活性的性质,暗示了它们在药用上的潜在应用 (Ikram et al., 2015)。

荧光猝灭研究

对硼酸衍生物的荧光猝灭研究,包括类似于3,5-二氯-4-氟苯硼酸的类似物,揭示了它们的电子性质和在生物化学传感和分析中的潜在应用 (Geethanjali, Nagaraja, & Melavanki, 2015)。

吸附机制研究

涉及苯硼酸的光谱研究,包括类似于3,5-二氯-4-氟苯硼酸的变体,有助于理解它们的吸附机制。这项研究对于开发表面化学和纳米技术中的应用至关重要 (Piergies et al., 2013)。

本科实验

3,5-二氯-4-氟苯硼酸用于本科实验,向学生介绍高通量实验技术。它作为一个实际例子,加强了化学教育中交叉偶联反应的理解 (Lee, Schmink, & Berritt, 2020)。

抗微生物化合物的制备

通过各种化学反应合成带有3,5-二氯-4-氟苯基团的化合物显示出显著的抗微生物活性。这突显了该化合物在新型抗微生物剂开发中的重要性 (Karthikeyan et al., 2006; Holla et al., 2003)。

安全和危害

作用机制

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions , suggesting that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In Suzuki-Miyaura coupling reactions, boronic acids act as nucleophilic organic groups . They are transferred from boron to palladium during the transmetalation step of the reaction . This suggests that 3,5-Dichloro-4-fluorophenylboronic acid likely interacts with its targets by donating its organic group to a palladium catalyst.

Result of Action

As a reagent in suzuki-miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, facilitating the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of 3,5-Dichloro-4-fluorophenylboronic acid can be influenced by various environmental factors. For instance, the compound is typically stored in an inert atmosphere at room temperature, suggesting that it may be sensitive to oxygen and temperature changes . Additionally, the pH of the environment can affect the compound’s reactivity in Suzuki-Miyaura coupling reactions .

属性

IUPAC Name |

(3,5-dichloro-4-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BCl2FO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKZYLWQCOUTIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)F)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BCl2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl (2S,4S)-4-[(2,2,2-trichloroacetyl)oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426401.png)

![4-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426411.png)

![4-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)butanoic acid](/img/structure/B1426412.png)

![3-[2-(2-Chloro-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426413.png)

![Methyl (2S,4S)-4-[(5-chloro[1,1'-biphenyl]-2-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1426415.png)

![4-[2-(3-Methylpyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1426417.png)